L-Moses dihydrochloride

CAS No.:

Cat. No.: VC1562396

Molecular Formula: C21H26Cl2N6

Molecular Weight: 433.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26Cl2N6 |

|---|---|

| Molecular Weight | 433.4 g/mol |

| IUPAC Name | (1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C21H24N6.2ClH/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20;;/h5-14,19H,1-4H3,(H,22,25);2*1H/t14-,19+;;/m0../s1 |

| Standard InChI Key | PCQCTBXCEBIRAC-YRRRDGBXSA-N |

| Isomeric SMILES | CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C.Cl.Cl |

| SMILES | CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C.Cl.Cl |

| Canonical SMILES | CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C.Cl.Cl |

| Appearance | Solid powder |

Introduction

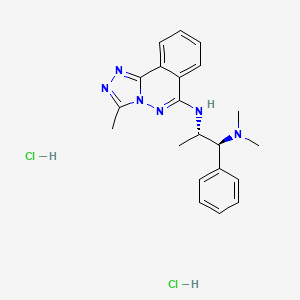

Chemical Identity and Structure

Chemical Nomenclature

L-Moses dihydrochloride is identified by its systematic chemical name (1S, 2S)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine dihydrochloride . The compound is also known by several synonyms, including L-Moses HCl, L-Moses hydrochloride, and L-45 HCl .

Structural and Physical Properties

The molecular structure of L-Moses dihydrochloride features a triazolo-phthalazin scaffold linked to a phenylpropane diamine moiety, with the addition of two hydrochloride groups . This structure confers specific binding properties that enable its selective interaction with target bromodomains.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆Cl₂N₆ |

| Molecular Weight | 433.4 g/mol |

| CAS Number | 2922480-38-2 |

| Purity | ≥98% |

| Physical State | Solid |

| Stereochemistry | (1S, 2S) configuration |

The compound is characterized by its defined stereochemistry, which is critical for its biological activity and selectivity profile . The (1S, 2S) configuration ensures proper spatial orientation for optimal interaction with its target binding site.

Biological Activity and Mechanism of Action

PCAF Inhibition Profile

L-Moses dihydrochloride functions as a potent, selective inhibitor of the PCAF bromodomain, with an inhibition constant (Ki) of 47 nM and a dissociation constant (Kd) of 126 nM . This high-affinity binding enables effective disruption of protein-protein interactions mediated by the PCAF bromodomain.

The compound demonstrates cell permeability, allowing it to effectively target intracellular PCAF without requiring specialized delivery systems . This property enables its application in various cellular assays and potential therapeutic investigations.

Selectivity Profile

A distinguishing feature of L-Moses dihydrochloride is its exceptional selectivity for the PCAF bromodomain. When tested against a panel of 48 other bromodomains, it exhibited no significant activity except for minimal interaction with GCN5 (Kd = 600 nM) .

| Bromodomain Target | Binding Affinity |

|---|---|

| PCAF | Ki = 47 nM; Kd = 126 nM |

| GCN5 | Kd = 600 nM |

| BRD4 | >4500-fold less affinity than PCAF |

| Other bromodomains (46) | No significant activity |

This selectivity profile makes L-Moses dihydrochloride an invaluable tool for specifically investigating PCAF-mediated processes without significant off-target effects that could complicate interpretation of research results .

Molecular Interactions

At the molecular level, L-Moses dihydrochloride effectively displaces the PCAF bromodomain from histone H3.3 in nanoBRET target engagement assays at a concentration of 5 μM . This displacement indicates the compound's ability to compete with natural binding partners of PCAF, thereby disrupting normal bromodomain-dependent protein interactions and potentially altering transcriptional regulation processes.

Research Applications

Neuroprotective Effects

One of the most significant research applications of L-Moses dihydrochloride is its demonstrated ability to inhibit Tunicamycin-induced neuronal cell death . The compound achieves this neuroprotective effect by reversing the transcriptional changes associated with Tunicamycin treatment, suggesting a mechanism involving epigenetic regulation of gene expression during cellular stress responses .

This neuroprotective activity positions L-Moses dihydrochloride as a valuable tool for investigating the role of PCAF in neurodegeneration and potential therapeutic approaches for neurodegenerative disorders characterized by aberrant transcriptional regulation.

Epigenetic Regulation Studies

As a selective PCAF bromodomain inhibitor, L-Moses dihydrochloride serves as an important tool for investigating epigenetic regulation mechanisms. The PCAF protein participates in histone acetylation and transcriptional regulation, and selective inhibition of its bromodomain can help elucidate specific pathways and gene expression patterns dependent on PCAF activity .

Structural Genomics Collaboration

L-Moses dihydrochloride has been recognized by the Structural Genomics Consortium (SGC), which provides additional characterization details and supports its distribution for research purposes . This endorsement by a respected research consortium underscores the compound's value as a chemical probe for investigating PCAF-dependent processes.

Additionally, the compound is reviewed on the Chemical Probes website (chemicalprobes.org), which offers independent guidance on the selection and application of small molecules for research purposes . This external validation further establishes L-Moses dihydrochloride as a reliable tool for bromodomain research.

| Storage Term | Recommended Conditions |

|---|---|

| Short-term (days to weeks) | Dry, dark environment at 0-4°C |

| Long-term (months to years) | -20°C |

| General recommendation | Desiccated at room temperature |

These storage conditions help maintain the compound's structural integrity and biological activity over extended periods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume